ethyl (4-chlorobenzyl)carbamate
Overview
Description
Ethyl (4-chlorobenzyl)carbamate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.0556563 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carcinogenicity and Toxicity Studies
- Carcinogenicity of Alcoholic Beverages : Ethyl carbamate (urethane) is identified as a frequent contaminant in fermented foods and beverages, prompting studies on its carcinogenicity (Baan et al., 2007).
- Emerging Food and Environmental Toxicant : Ethyl carbamate, present in fermented products and alcoholic beverages, is classified as a Group 2A carcinogen. Its formation, metabolism, detection in foods, and toxic effects on various organs have been extensively researched (Gowd et al., 2018).
- Ethyl Carbamate in Foods and Beverages : The genotoxic and carcinogenic properties of ethyl carbamate in various species are documented. The paper explores its presence in food and beverages, and the chemical mechanisms of its formation (Weber & Sharypov, 2009).
Analytical and Detection Methods
- Quantitative Detection in Alcoholic Beverages : A study reports on the use of surface-enhanced Raman scattering for detecting ethyl carbamate in alcoholic beverages, demonstrating its practical potential in industry (Yang et al., 2013).
- Sensitive Non-Competitive Immunoassay : Development of an immunoassay for detecting ethyl carbamate in wine samples, improving sensitivity and reliability compared to conventional methods (Fu et al., 2020).
Mitigation Strategies
- Preventing Accumulation in Alcoholic Beverages : Research focuses on methods to reduce ethyl carbamate levels in alcoholic beverages, incorporating various technologies and comparing their advantages and disadvantages (Zhao et al., 2013).
- Formation Mechanism and Mitigation Proposals : This review summarizes the genotoxicity, analytical methods, formation pathways, and removal strategies of ethyl carbamate in various beverages (Jiao et al., 2014).
Potential Medical Applications
- Synthesis of Potential Anticancer Agents : Research on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from ethyl carbamate derivatives, evaluating their effects on cell proliferation and survival in leukemia models (Temple et al., 1983).
Properties
IUPAC Name |
ethyl N-[(4-chlorophenyl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBJTDJSYADOEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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